2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-mesitylacetamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, the conditions under which the synthesis is carried out, and the yield of the product.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other substances, are also studied.Scientific Research Applications
Biginelli Condensations and Derivatives Synthesis
Biginelli condensations involving fluorinated esters or diketones with benzaldehyde and (thio)urea lead to the formation of fluoralkyl-hydroxy-oxo(thioxo)-hexahydropyrimidines. These compounds, upon dehydration, yield fluoralkyl-oxo(thioxo)-tetrahydropyrimidines, potentially useful as synthetic intermediates for further chemical modifications and applications in medicinal chemistry (Saloutin et al., 2000).
Affinity Towards Adenosine Receptors
Research into amino derivatives of triazolo[4,5-d]pyrimidines, incorporating fluorobenzyl substituents, revealed compounds with high affinity and selectivity for adenosine A1 receptors. This suggests potential applications in developing therapeutics targeting these receptors (Betti et al., 1999).
Anticancer Activity
Studies on fluorinated benzo[b]pyran derivatives showed significant anti-lung cancer activity, highlighting the therapeutic potential of fluorinated pyrimidine analogs in cancer treatment (Hammam et al., 2005). Additionally, the synthesis of fluorinated coumarin–pyrimidine hybrids under microwave irradiation has been shown to yield compounds with potent anticancer activity against human lung carcinoma and adenocarcinoma mammary gland cell lines (Hosamani et al., 2015).
Anticonvulsant and Antimicrobial Activities
The design and synthesis of fluorinated compounds have also been explored for their potential anticonvulsant and antimicrobial activities. For instance, derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and evaluated for anti-inflammatory and antinociceptive activities, showing promise as novel therapeutic agents (Alam et al., 2010). Furthermore, novel benzothiazole derivatives with anticonvulsant properties have been developed, indicating the versatility of fluorinated pyrimidine compounds in drug discovery (Liu et al., 2016).
Safety And Hazards
The safety and hazards associated with the compound are assessed. This can include its toxicity, flammability, and environmental impact.
Future Directions
Finally, future directions for research on the compound are suggested. This can include potential applications of the compound, further studies needed to understand its properties, and ways to improve its synthesis.
I hope this general outline helps! If you have a specific question about any of these steps, feel free to ask.
properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-8-14(2)21(15(3)9-13)25-19(27)10-18-11-20(28)26-22(24-18)29-12-16-4-6-17(23)7-5-16/h4-9,11H,10,12H2,1-3H3,(H,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFLYMCYVGZXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-mesitylacetamide |
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